Olaflur

Descripción general

Descripción

Métodos De Preparación

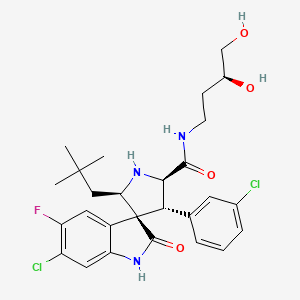

Rutas sintéticas y condiciones de reacción: La síntesis de olaflur comienza con la grasa de vacuno, que contiene ácidos grasos, principalmente ácido esteárico (C17H35COOH). Estos ácidos grasos se hidrolizan para obtener las amidas correspondientes, que luego se reducen catalíticamente a aminas primarias, principalmente octadecilamina. La adición de acrilonitrilo, seguida de otra reducción, produce N-alquil-1,3-propandiaminas .

Métodos de producción industrial: En entornos industriales, la producción de this compound implica pasos similares pero a mayor escala. El proceso incluye hidrólisis, reducción catalítica y reacciones químicas posteriores para producir el compuesto final. Las condiciones de reacción se controlan cuidadosamente para garantizar un alto rendimiento y pureza .

Análisis De Reacciones Químicas

Tipos de reacciones: Olaflur sufre diversas reacciones químicas, entre ellas:

Oxidación: this compound puede oxidarse en condiciones específicas, aunque esta no es una reacción común en sus aplicaciones típicas.

Sustitución: this compound puede participar en reacciones de sustitución, especialmente involucrando su componente de fluoruro.

Reactivos y condiciones comunes:

Catalizadores: Se utilizan en los pasos de reducción durante la síntesis.

Acrilonitrilo: Se agrega durante la síntesis para formar N-alquil-1,3-propandiaminas.

Principales productos formados: El producto principal formado a partir de estas reacciones es el propio this compound, que luego se utiliza en diversas formulaciones de cuidado dental .

Aplicaciones Científicas De Investigación

Olaflur tiene una amplia gama de aplicaciones en la investigación científica, que incluyen:

Química: Se utiliza como compuesto modelo en el estudio de la incorporación de fluoruro en moléculas orgánicas.

Medicina: Se utiliza principalmente en el cuidado dental para prevenir caries y tratar dientes sensibles.

Industria: Se utiliza en la producción de productos de cuidado dental como pasta dental y enjuague bucal.

Mecanismo De Acción

Olaflur forma una capa de película en la superficie de los dientes, facilitando la incorporación de fluoruro en el esmalte. Este proceso convierte las capas superiores del mineral primario del esmalte, la hidroxiapatita, en la fluorapatita más robusta. La fluoración alcanza solo una profundidad de unos pocos nanómetros, lo que ayuda a fortalecer el esmalte y prevenir las caries dentales .

Compuestos similares:

Fluoruro de sodio: Se utiliza comúnmente en productos de cuidado dental para fines similares.

Monofluorofosfato de sodio: Otro compuesto de fluoruro utilizado en pasta dental.

Singularidad de this compound: Las propiedades surfactantes únicas de this compound, debido a su larga cadena hidrocarbonada lipófila, lo diferencian de otros compuestos de fluoruro. Esta propiedad le permite formar una película protectora en los dientes, mejorando la incorporación de fluoruro y proporcionando beneficios adicionales en el cuidado dental .

En conclusión, this compound es un compuesto versátil y eficaz ampliamente utilizado en el cuidado dental por su contenido de fluoruro y sus propiedades únicas. Su síntesis, reacciones químicas y aplicaciones lo convierten en una sustancia valiosa tanto en la investigación científica como en las aplicaciones prácticas.

Comparación Con Compuestos Similares

Sodium Fluoride: Commonly used in dental care products for similar purposes.

Sodium Monofluorophosphate: Another fluoride compound used in toothpaste.

Uniqueness of Olaflur: this compound’s unique surfactant properties, due to its long lipophilic hydrocarbon chain, distinguish it from other fluoride compounds. This property allows it to form a protective film on teeth, enhancing fluoride incorporation and providing additional benefits in dental care .

Propiedades

Número CAS |

6818-37-7 |

|---|---|

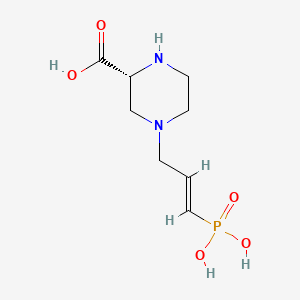

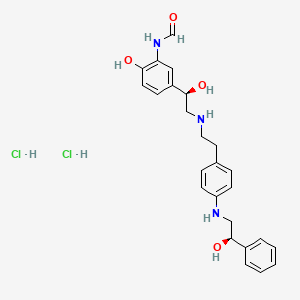

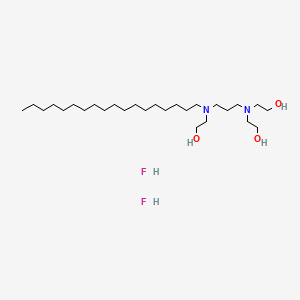

Fórmula molecular |

C27H59FN2O3 |

Peso molecular |

478.8 g/mol |

Nombre IUPAC |

2-[3-[bis(2-hydroxyethyl)amino]propyl-octadecylamino]ethanol;hydrofluoride |

InChI |

InChI=1S/C27H58N2O3.FH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-28(22-25-30)20-18-21-29(23-26-31)24-27-32;/h30-32H,2-27H2,1H3;1H |

Clave InChI |

XSEKRGNRBZNHEB-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCCCCN(CCCN(CCO)CCO)CCO.F.F |

SMILES canónico |

CCCCCCCCCCCCCCCCCCN(CCCN(CCO)CCO)CCO.F |

Apariencia |

Solid powder |

Key on ui other cas no. |

6818-37-7 |

Pictogramas |

Irritant |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Elmex Elmex gelee Elmex protector N-octadecyltrimethylenediamine-N,N,N'-tris(2-ethanol)dihydrofluoride Olaflu |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.